Cas no 71548-19-1 (6-trans-12-epi Leukotriene B4)

6-trans-12-epi Leukotriene B4 structure
6-trans-12-epi Leukotriene B4 structure
Product Name:6-trans-12-epi Leukotriene B4
CAS No:71548-19-1
MF:C20H32O4
MW:336.465686798096
CID:562912
PubChem ID:5283129
Update Time:2025-04-19

6-trans-12-epi Leukotriene B4 Chemical and Physical Properties

Names and Identifiers

    • 6,8,10,14-Eicosatetraenoicacid, 5,12-dihydroxy-, (5S,6E,8E,10E,12S,14Z)-
    • 6-trans-12-epi Leukotriene B4
    • 6-trans-12-epi Leukotriene B4 Lipid Maps MS Standard
    • 71548-19-1
    • Q27132948
    • CHEBI:63982
    • HY-113442
    • D6-trans-12-epi-LTB4
    • 5(S),12(S)-DIHETE all trans
    • 12-epi-D6-trans-Leukotriene B4
    • 5(S),12(S)-Dihydroxy-6,8,10,14-(trans,trans,trans,cis)-eicosatetraenoate
    • 5S,12S-dihydroxy-6E,8E,10E,14Z-eicosatetraenoic acid
    • 6,8,10,14-Eicosatetraenoicacid,5,12-dihydroxy-,(5S,6E,8E,10E,12S,14Z)-
    • DTXSID101315522
    • NCGC00161263-01
    • 12-epi-Delta(6)-trans-leukotriene B4
    • 5(S),12(S)-Dihydroxy-6,8,10,14-(trans,trans,trans,cis)-eicosatetraenoic acid
    • SCHEMBL2522613
    • (5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
    • 5S,12S-dihydroxy-6E,8E,10E,14Z-icosatetraenoic acid
    • (5S,6E,8E,10E,12S,14Z)-5,12-dihydroxyeicosa-6,8,10,14-tetraenoic acid
    • 6-trans-12-epi-Leukotriene B4
    • BML1-D06
    • PD018248
    • LMFA03020014
    • Delta(6)-trans-12-epi-leukotriene B4
    • [S-[R*,R*-(E,E,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoate
    • starbld0009754
    • D6-trans-12-Epileukotriene B4
    • 6-trans-12-epi Leukotriene B4 Lipid Maps(R) MS Standard
    • [S-[R*,R*-(E,E,E,Z)]]-5,12-dihydroxy-6,8,10,14-Eicosatetraenoic acid
    • CS-0059552
    • 6-trans-12-epi-LTB4
    • (5S,12S)-Dihydroxy-(6E,8E,10E,14Z)-eicosatetraenoic acid
    • Inchi: 1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6-,14-10+,15-11+/t18-,19+/m0/s1
    • InChI Key: VNYSSYRCGWBHLG-CTOJTRLNSA-N
    • SMILES: O[C@H](/C=C/C=C/C=C/[C@H](C/C=C\CCCCC)O)CCCC(=O)O

Computed Properties

  • Exact Mass: 336.23016
  • Monoisotopic Mass: 336.23005950g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 14
  • Complexity: 421
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 77.8Ų

Experimental Properties

  • Color/Form:
  • PSA: 77.76
  • LogP: 3.58
  • Solubility:

6-trans-12-epi Leukotriene B4 Security Information

  • Hazardous Material transportation number:UN 1170 3/PG 2
  • WGK Germany:3
  • Hazard Category Code: 11-36/37/38
  • Safety Instruction: 16-26-36
  • Hazardous Material Identification: F Xi

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